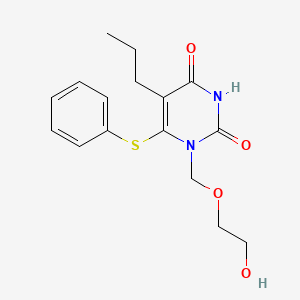
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-HEPU, or 5-ethyl-6-phenylthiouracil, is a derivative of uracil that has shown significant potential in various scientific fields. This compound is particularly noted for its potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) through its interaction with the HIV-1 reverse transcriptase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-phenylthiouracil typically involves the reaction of ethyl iodide with 6-phenylthiouracil in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 5-ethyl-6-phenylthiouracil follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-phenylthiouracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-ethyl-6-phenylthiouracil has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiouracil derivatives.
Biology: Investigated for its antiviral properties, particularly against HIV-1.
Medicine: Potential therapeutic agent for HIV-1 due to its selective inhibition of the virus.
Mechanism of Action
The primary mechanism by which 5-ethyl-6-phenylthiouracil exerts its effects is through the inhibition of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of HIV-1, and its inhibition prevents the virus from replicating. The compound binds to the enzyme’s active site, competing with the natural substrate and thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): Another potent inhibitor of HIV-1 reverse transcriptase.
3’-azido-3’-deoxythymidine (AZT): A well-known antiretroviral drug used in the treatment of HIV/AIDS.
Uniqueness
5-ethyl-6-phenylthiouracil is unique in its high potency and selectivity for HIV-1 reverse transcriptase. Unlike some other inhibitors, it does not require metabolic activation to exert its effects, making it a more straightforward and potentially less toxic therapeutic option .
Properties
CAS No. |
133563-28-7 |
|---|---|
Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4S/c1-2-6-13-14(20)17-16(21)18(11-22-10-9-19)15(13)23-12-7-4-3-5-8-12/h3-5,7-8,19H,2,6,9-11H2,1H3,(H,17,20,21) |
InChI Key |
LQJRWKOFHILMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


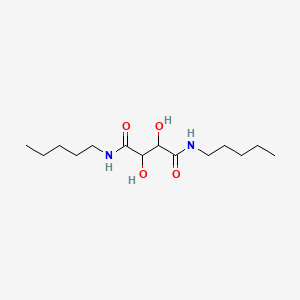
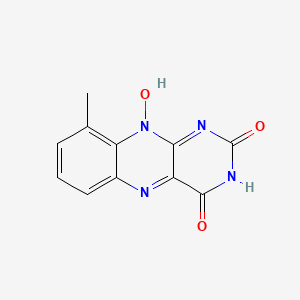
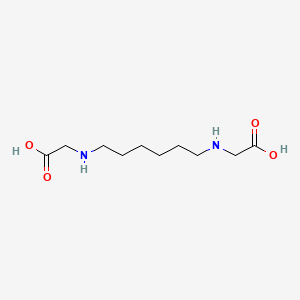
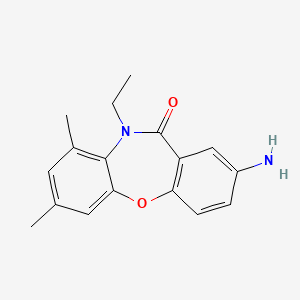
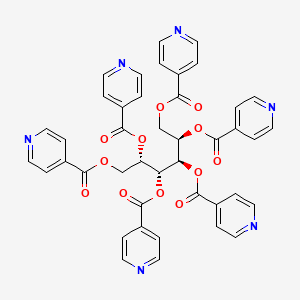
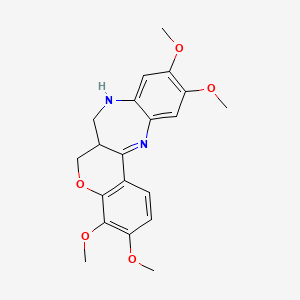

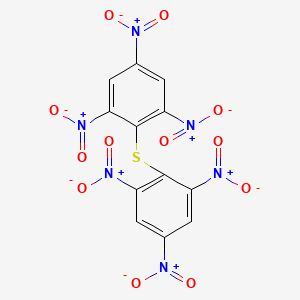
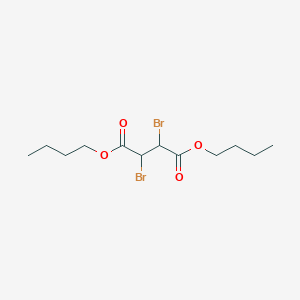
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
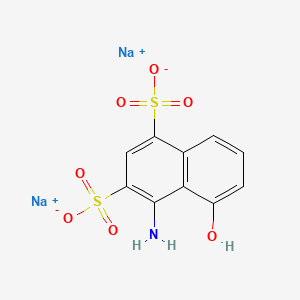

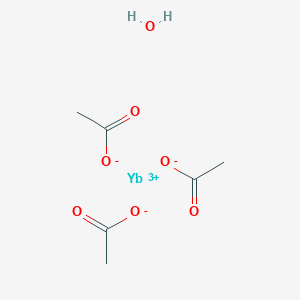
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
